1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5’-Deoxyuridine is a nucleoside analog that closely resembles the chemical composition of uridine but lacks the 2’ hydroxyl group. It is a compound that plays a significant role in various biochemical processes and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-deoxyuridine typically involves the modification of uridine. One common method is the palladium-catalyzed C–H olefination of uridine, which provides an efficient and environmentally friendly approach to synthesizing 5’-deoxyuridine derivatives . Another method involves the rapid flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and Heck alkenylation of 5-iodo-2’-deoxyuridine .
Industrial Production Methods
Industrial production methods for 5’-deoxyuridine often involve large-scale chemical synthesis using the aforementioned techniques. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for research and medical applications.
Chemical Reactions Analysis
Types of Reactions
5’-Deoxyuridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its structure for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for olefination and Suzuki-Miyaura coupling, as well as halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
Major products formed from these reactions include various 5-substituted uridine analogues, which have significant biological and medicinal properties .
Scientific Research Applications
5’-Deoxyuridine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other nucleoside analogues.
Biology: It serves as a tool for studying DNA synthesis and repair mechanisms.
Industry: It is employed in the production of fluorescent probes for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 5’-deoxyuridine involves its incorporation into DNA, where it can replace thymidine. This substitution can inhibit viral DNA synthesis by preventing proper base pairing, leading to the production of faulty DNA that cannot replicate effectively . This mechanism is particularly useful in antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
Deoxyuridine: Similar to 5’-deoxyuridine but contains a hydroxyl group at the 2’ position.
Idoxuridine: An antiviral drug that incorporates an iodine atom, making it effective against herpes simplex virus.
Trifluridine: Another antiviral drug with a trifluoromethyl group, used in the treatment of viral eye infections.
Uniqueness
5’-Deoxyuridine is unique due to its lack of the 2’ hydroxyl group, which allows it to be used in specific biochemical applications where other nucleosides may not be suitable. Its ability to be modified through various chemical reactions also makes it a versatile compound for research and therapeutic purposes.
Properties
IUPAC Name |
1-(3,4-dihydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c1-4-6(13)7(14)8(16-4)11-3-2-5(12)10-9(11)15/h2-4,6-8,13-14H,1H3,(H,10,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBAOANSQGKRHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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